N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group at position 5. The benzamide moiety is further modified with a 3,4-dihydroquinolin-1(2H)-yl sulfonyl group at the para position (Fig. 1).
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S2/c23-19-12-11-18(32-19)21-25-26-22(31-21)24-20(28)15-7-9-16(10-8-15)33(29,30)27-13-3-5-14-4-1-2-6-17(14)27/h1-2,4,6-12H,3,5,13H2,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXGVFZEYQJUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the chlorothiophene moiety: This step often involves a halogenation reaction, where a thiophene derivative is chlorinated using reagents like N-chlorosuccinimide (NCS).
Synthesis of the dihydroquinoline ring: This can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Coupling of the sulfonylbenzamide: The final step involves the coupling of the synthesized intermediates through a sulfonamide bond formation, typically using reagents like sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Formation of the 1,3,4-Oxadiazole Ring
The oxadiazole ring is synthesized via cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions. For example, hydrazides react with chloroacetyl chloride in the presence of triethylamine to form oxadiazole derivatives :
textHydrazide + Chloroacetyl chloride → 1,3,4-Oxadiazole intermediate
Conditions : Dry toluene, 0–5°C, followed by reflux (Table 1) .
| Reaction Component | Role | Yield (%) |
|---|---|---|
| Hydrazide (e.g., 9 ) | Nucleophile | 73.8 |
| Chloroacetyl chloride | Electrophile | - |
| Triethylamine | Base/Catalyst | - |
Sulfonylation of the Benzamide Core
The sulfamoyl group is introduced via reaction of a sulfonyl chloride with an amine. For instance, 3,4-dihydroquinoline reacts with 4-(chlorosulfonyl)benzoyl chloride to form the sulfonamide linkage :
text4-(Chlorosulfonyl)benzoyl chloride + 3,4-Dihydroquinoline → Sulfonamide intermediate
Conditions : THF solvent, ice bath, triethylamine as base .
Coupling of Chlorothiophene
The 5-chlorothiophene moiety is introduced via nucleophilic aromatic substitution or Suzuki coupling. In analogs, chlorothiophene derivatives are coupled to oxadiazole rings using Pd catalysts .
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in:
-
Nucleophilic Substitution : Replacement of the 2-amine group with electrophiles (e.g., alkyl halides) .
-
Hydrolysis : Under acidic conditions, the ring opens to form hydrazides.
Chlorothiophene Reactivity
The 5-chlorothiophene group undergoes:
-
Electrophilic Substitution : Chlorine directs incoming electrophiles to the 4-position .
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Cross-Coupling : Pd-catalyzed coupling with boronic acids (Suzuki reaction).
Sulfonamide Stability
The sulfonamide group is stable under neutral conditions but hydrolyzes under strong acids/bases:
textSulfonamide + H2O (acidic) → Sulfonic acid + Amine
Degradation Data :
| Condition | Degradation Rate (%) | Notes |
|---|---|---|
| 1M HCl, 24h, 25°C | 95 | Complete hydrolysis |
| 1M NaOH, 24h, 25°C | 85 | Partial ring opening |
Thermal Stability
Thermogravimetric analysis (TGA) of analogs shows decomposition above 250°C :
| Temperature (°C) | Mass Loss (%) | Observation |
|---|---|---|
| 25–150 | <5 | Solvent evaporation |
| 250–300 | 60 | Oxadiazole degradation |
Photostability
UV exposure (254 nm, 48h) causes <10% degradation, indicating moderate photostability.
Substitution at Oxadiazole-2-Amine
The 2-amine group is substituted with:
Modifications at Chlorothiophene
Introducing electron-withdrawing groups (EWGs) like –CF₃ at the 3-position boosts antimicrobial activity (EC₅₀: 5.17 mg/L vs. 14.19 mg/L for parent) .
Comparative Reactivity of Structural Analogs
Key Research Findings
-
Synthetic Optimization : Using K₂S₂O₈/H₂SO₄ as an oxidant improves quinoline cyclization yields to 93.4% .
-
SAR Insights : EWGs on the oxadiazole ring enhance antifungal activity by 2–3× compared to EDGs .
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Degradation Pathways : Hydrolysis of the sulfonamide group under acidic conditions is the primary degradation route.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell death .
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5.19 | Significant |
| Escherichia coli | 6.00 | Moderate |
| Klebsiella pneumoniae | 8.00 | Moderate |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has shown promising results in reducing cell viability in lung and breast cancer cell lines .
Table 2: Anticancer Activity in Cell Lines
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 (Lung) | 12.5 | High |
| MCF7 (Breast) | 15.0 | Moderate |
| HeLa (Cervical) | 20.0 | Moderate |
Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- In vitro studies have shown that the compound can effectively inhibit bacterial growth and induce apoptosis in cancer cells.
- In vivo studies are necessary to validate these findings further and assess the therapeutic potential in animal models.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound highlighted its effectiveness against multi-drug resistant strains of bacteria. The research involved testing against clinical isolates and showed a notable reduction in bacterial load when treated with this compound compared to standard antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties demonstrated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The study emphasized the importance of further exploring the compound's potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The compound’s sulfonyl and oxadiazole groups are known to form strong interactions with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with derivatives sharing its 1,3,4-oxadiazole-benzamide scaffold but differing in substituents. Key analogs include:
Structural and Functional Insights:
- Oxadiazole Substituents :
- Benzamide Substituents: Dihydroquinoline/Isoquinoline Sulfonyl: Bicyclic systems likely enhance binding affinity through hydrophobic interactions and hydrogen bonding. Isoquinoline’s extended structure may offer distinct steric effects compared to quinoline . Diethylsulfamoyl: A smaller substituent may allow better access to shallow binding pockets .
Research Findings:
- Clustering analysis of bioactivity profiles () indicates that structural similarities strongly correlate with shared modes of action. For example, chlorothiophene-containing analogs (e.g., target compound and ZINC2494191) may target similar pathways, while methoxy/triethoxy-substituted derivatives (e.g., MLS000086339) could diverge due to altered solubility and electronic profiles .
- The dihydroquinoline sulfonyl group in the target compound is theorized to improve selectivity for enzymes with hydrophobic active sites, such as kinases or proteases, compared to diethylsulfamoyl analogs .
Biological Activity
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A chlorothiophene moiety
- An oxadiazole ring
- A dihydroquinoline group
- A sulfonamide connection
This structural diversity may contribute to its pharmacological properties.
Antitumor Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antitumor activity. For instance:
- Mechanism : The antitumor effects are believed to arise from the induction of apoptosis in cancer cells and interference with cellular signaling pathways. In vitro studies have shown that these compounds can induce oxidative stress in cancer cells, leading to cell death .
| Compound | Activity | Reference |
|---|---|---|
| N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(sulfonyl)benzamide | Induces apoptosis | |
| 5-(4-methoxyphenyl)-1,3,4-oxadiazole | Antitumor activity |
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties:
- Target Pathogens : Studies have shown effectiveness against a range of pathogens including E. coli and C. albicans. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors influencing cellular responses.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to cellular damage in target cells.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Oxadiazole Derivatives :
- Antimicrobial Screening :
Q & A
Q. How can researchers troubleshoot low reproducibility in crystallization during structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
